Cas no 2228573-70-2 (2-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-amine)

2-1-(4-Bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-amine is a specialized organic compound featuring a thiophene core substituted with bromo and chloro groups, coupled with a cyclopropyl-ethylamine moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of halogen atoms enhances its utility in cross-coupling reactions, while the cyclopropyl group contributes to steric and electronic modulation. Its amine functionality allows for further derivatization, enabling the construction of complex heterocyclic systems. The compound is particularly suited for applications requiring precise molecular tuning, such as drug discovery and material science, where its distinct structural features facilitate targeted modifications.
2-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-amine structure
2228573-70-2 structure
Product Name:2-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-amine
CAS No:2228573-70-2
MF:C9H11BrClNS
MW:280.612339258194
CID:6082829
PubChem ID:165644148
Update Time:2025-05-20

2-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-amine
    • 2228573-70-2
    • EN300-1920332
    • 2-[1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl]ethan-1-amine
    • Inchi: 1S/C9H11BrClNS/c10-6-5-7(13-8(6)11)9(1-2-9)3-4-12/h5H,1-4,12H2
    • InChI Key: BVVAZLGIBJJBOX-UHFFFAOYSA-N
    • SMILES: BrC1=C(SC(=C1)C1(CCN)CC1)Cl

Computed Properties

  • Exact Mass: 278.94841g/mol
  • Monoisotopic Mass: 278.94841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 54.3Ų

2-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-amine Pricemore >>

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Additional information on 2-1-(4-bromo-5-chlorothiophen-2-yl)cyclopropylethan-1-amine

Exploring the Properties and Applications of 2-(1-(4-Bromo-5-Chlorothiophen-2-Yl)cyclopropyl)ethanamine

The compound 2-(1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl)ethanamine (CAS No: 2228573-70-2) is a fascinating molecule with a unique structure that combines a cyclopropane ring, a thiophene moiety, and an amine group. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The cyclopropane ring is known for its high strain energy, which can lead to reactivity in certain chemical transformations. The thiophene ring, on the other hand, is a heterocyclic aromatic compound that contributes to the molecule's electronic properties and stability.

Recent studies have focused on the synthesis and characterization of this compound, particularly its biological activity. Researchers have explored its potential as a modulator of ion channels, which are critical in various physiological processes. The presence of bromine and chlorine substituents on the thiophene ring introduces electron-withdrawing effects, which can influence the molecule's interaction with biological targets. These substituents also play a role in enhancing the compound's selectivity and potency in biological assays.

The synthesis of 2-(1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl)ethanamine involves a multi-step process that typically starts with the preparation of the thiophene derivative. The cyclopropane ring is then introduced through a [2+1] cycloaddition reaction or other suitable methods. The final step involves the introduction of the amine group, which can be achieved through reductive amination or other amine-forming reactions.

One of the most promising areas of research for this compound is its potential use in drug discovery. The cyclopropane ring provides a rigid structure that can be advantageous in drug design, as it can enhance molecular stability and improve pharmacokinetic properties. Additionally, the thiophene moiety has been shown to exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.

Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological targets. Molecular docking studies have revealed that 2-(1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl)ethanamine has a high affinity for certain protein targets, suggesting its potential as a lead compound for drug development.

In terms of environmental impact, this compound has been studied for its degradation pathways under various conditions. Research indicates that it undergoes hydrolysis under acidic or basic conditions, leading to the formation of less complex molecules. This information is crucial for understanding its environmental fate and ensuring sustainable practices in its production and use.

The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in organic electronics, particularly in semiconducting materials. The thiophene ring contributes to conjugation, which is essential for electron transport in such materials.

In conclusion, 2-(1-(4-bromo-5-chlorothiophen-2-yl)cyclopropyl)ethanamine (CAS No: 2228573-70-2) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development in areas ranging from drug discovery to materials science.

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